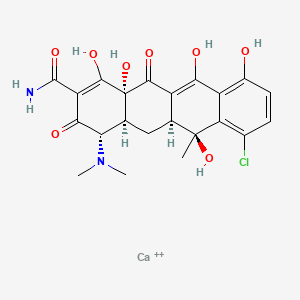
Einecs 301-097-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Einecs 301-097-5 involves the synthesis of 6-[(p-tosyl)amino]hexanoic acid and its subsequent reaction with 2,2’,2’'-nitrilotriethanol. The synthetic route typically involves the tosylation of hexanoic acid followed by the introduction of the amino group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the tosylation reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Einecs 301-097-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the breakdown of the ester or amide bonds.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts such as acids, bases, and transition metal complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Einecs 301-097-5 has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Einecs 301-097-5 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Einecs 301-097-5 can be compared with other similar compounds, such as:
6-[(p-tosyl)amino]hexanoic acid: This compound shares a similar structure but lacks the nitrilotriethanol component.
2,2’,2’'-nitrilotriethanol: This compound is a common reagent used in various chemical reactions and has similar functional groups.
Hexanoic acid derivatives: These compounds have similar carbon chain lengths and functional groups, making them comparable in terms of reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
CAS No. |
93981-14-7 |
|---|---|
Molecular Formula |
C19H34N2O7S |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;6-[(4-methylphenyl)sulfonylamino]hexanoic acid |
InChI |
InChI=1S/C13H19NO4S.C6H15NO3/c1-11-6-8-12(9-7-11)19(17,18)14-10-4-2-3-5-13(15)16;8-4-1-7(2-5-9)3-6-10/h6-9,14H,2-5,10H2,1H3,(H,15,16);8-10H,1-6H2 |
InChI Key |
QHFFGUZCTJKVDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)O.C(CO)N(CCO)CCO |
physical_description |
Dry Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


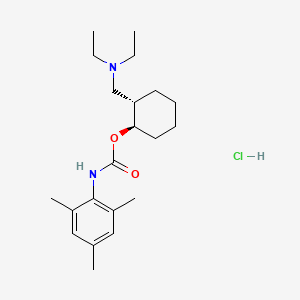
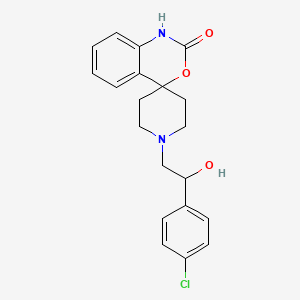
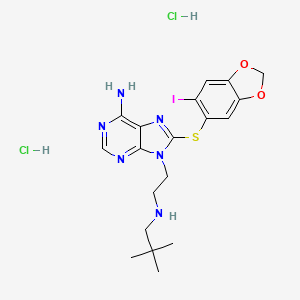
![methyl 8-(bromomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B15189604.png)
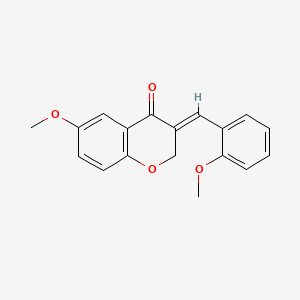
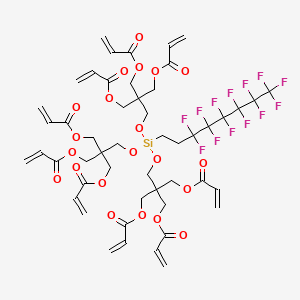
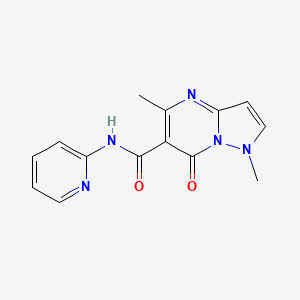
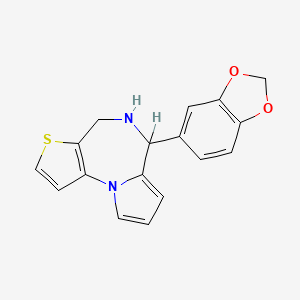
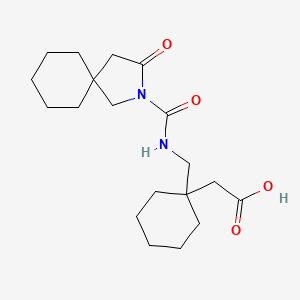
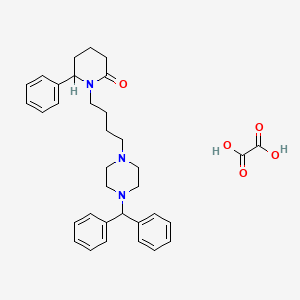
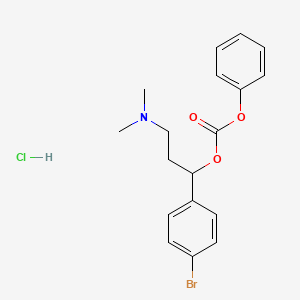
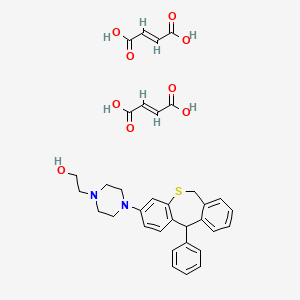
![5-Tert-butyl-4-({2-cyclohexyl-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B15189678.png)
